2-(propan-2-yl)-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic molecule featuring three distinct structural motifs:
- 1H-1,3-benzodiazole: A bicyclic aromatic system with two nitrogen atoms, substituted with isopropyl (propan-2-yl) groups at position 1.
- Octahydropyrrolo[3,4-c]pyrrole: A fused bicyclic amine system. The octahydro designation indicates full saturation, contributing to conformational rigidity and stability, which may enhance binding specificity in biological systems .
- 2,3-dihydropyridazin-3-one: A partially unsaturated six-membered ring with a ketone group, offering hydrogen-bonding and π-stacking capabilities .
The compound’s complexity arises from the integration of these motifs, likely synthesized via multi-step reactions involving condensation, cyclization, and functional group transformations.
Propriétés
IUPAC Name |
2-propan-2-yl-6-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-15(2)29-21-8-6-5-7-19(21)25-24(29)28-13-17-11-27(12-18(17)14-28)23(32)20-9-10-22(31)30(26-20)16(3)4/h5-10,15-18H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEOSPBXGSRLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The table below compares the target compound with structurally related heterocycles from the evidence:
Key Observations :
Electronic Properties: The benzodiazole and dihydropyridazinone moieties introduce electron-deficient regions, contrasting with the electron-rich pyrano-dipyrazoles in . This difference may influence redox behavior or binding interactions .
Spectroscopic and Computational Comparisons
- NMR Shifts: The dihydropyridazinone’s ketone in the target compound would exhibit a downfield 13C NMR shift (~190–200 ppm), distinct from ester carbonyls in ’s compounds (~165–175 ppm) .
- IR Spectroscopy : The target’s amine N-H stretches (~3300 cm⁻¹) and ketone C=O (~1700 cm⁻¹) differ from the ester C=O (~1725 cm⁻¹) in .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
